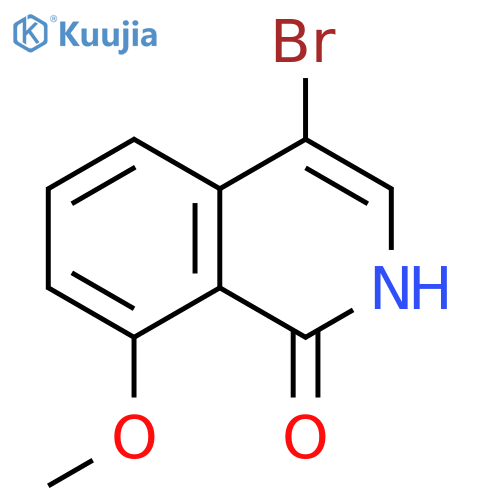Cas no 2137825-57-9 (1(2H)-Isoquinolinone, 4-bromo-8-methoxy-)

2137825-57-9 structure
商品名:1(2H)-Isoquinolinone, 4-bromo-8-methoxy-
CAS番号:2137825-57-9
MF:C10H8BrNO2
メガワット:254.080021858215
CID:5259527
1(2H)-Isoquinolinone, 4-bromo-8-methoxy- 化学的及び物理的性質
名前と識別子
-
- 1(2H)-Isoquinolinone, 4-bromo-8-methoxy-
-
- インチ: 1S/C10H8BrNO2/c1-14-8-4-2-3-6-7(11)5-12-10(13)9(6)8/h2-5H,1H3,(H,12,13)
- InChIKey: OJPXSCMRCOGDBI-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2OC)C(Br)=CN1
1(2H)-Isoquinolinone, 4-bromo-8-methoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-397730-2.5g |
4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |
2137825-57-9 | 95% | 2.5g |
$1791.0 | 2023-03-02 | |
| Enamine | EN300-397730-0.1g |
4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |
2137825-57-9 | 95% | 0.1g |
$317.0 | 2023-03-02 | |
| 1PlusChem | 1P024UQD-100mg |
4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |
2137825-57-9 | 95% | 100mg |
$454.00 | 2023-12-19 | |
| Aaron | AR024UYP-1g |
4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |
2137825-57-9 | 95% | 1g |
$1282.00 | 2025-02-15 | |
| 1PlusChem | 1P024UQD-2.5g |
4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |
2137825-57-9 | 95% | 2.5g |
$2276.00 | 2023-12-19 | |
| 1PlusChem | 1P024UQD-500mg |
4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |
2137825-57-9 | 95% | 500mg |
$944.00 | 2023-12-19 | |
| 1PlusChem | 1P024UQD-5g |
4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |
2137825-57-9 | 95% | 5g |
$3338.00 | 2023-12-19 | |
| Aaron | AR024UYP-500mg |
4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |
2137825-57-9 | 95% | 500mg |
$1006.00 | 2025-02-15 | |
| Aaron | AR024UYP-2.5g |
4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |
2137825-57-9 | 95% | 2.5g |
$2488.00 | 2023-12-15 | |
| Aaron | AR024UYP-5g |
4-bromo-8-methoxy-1,2-dihydroisoquinolin-1-one |
2137825-57-9 | 95% | 5g |
$3669.00 | 2023-12-15 |
1(2H)-Isoquinolinone, 4-bromo-8-methoxy- 関連文献
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
2137825-57-9 (1(2H)-Isoquinolinone, 4-bromo-8-methoxy-) 関連製品
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
